N-(2-aminoethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
Description
N-(2-aminoethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a carboxamide group and a substituted pyrazole moiety. The oxadiazole ring is substituted at the 3-position with a methylene bridge to a 5-methyl-3-nitro-pyrazole group, while the 5-position is functionalized with a carboxamide group containing a 2-aminoethyl chain . This structure combines the electron-deficient oxadiazole scaffold with the nitro-substituted pyrazole, which may confer unique electronic and steric properties relevant to biological activity, such as enzyme inhibition or receptor binding. The compound’s molecular formula is C₁₁H₁₄N₈O₄, with a molecular weight of 346.29 g/mol .
Properties
IUPAC Name |
N-(2-aminoethyl)-3-[(5-methyl-3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7O4/c1-6-4-8(17(19)20)14-16(6)5-7-13-10(21-15-7)9(18)12-3-2-11/h4H,2-3,5,11H2,1H3,(H,12,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCIZPFQZFGMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NOC(=N2)C(=O)NCCN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-aminoethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 295.25 g/mol
- CAS Number : Not specified in the provided results.
The compound's biological activity is primarily attributed to its structural features, particularly the oxadiazole and pyrazole moieties. These components are known to interact with various biological targets, including enzymes and receptors involved in critical physiological processes.
Biological Activities
Research has shown that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities, including:
- Anticancer : Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study highlighted that oxadiazole derivatives exhibit significant antiproliferative activity against human tumor cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC values ranging from 2.76 to 9.27 µM .
- Antimicrobial : The compound has shown potential as an antimicrobial agent against various bacterial strains. In a screening study of synthesized pyrazole derivatives, several compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory : Oxadiazole derivatives have been reported to inhibit cyclooxygenases (COX), suggesting their potential use in treating inflammatory conditions .
Study 1: Antitumor Activity
In a recent study involving the synthesis of novel oxadiazole derivatives, the compound demonstrated notable antitumor effects against a panel of cancer cell lines. The derivative showed selectivity towards renal cancer cells with an IC value as low as 1.143 µM .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of synthesized pyrazoles related to oxadiazoles. The results indicated that certain derivatives exhibited high activity against both bacterial and fungal strains, suggesting their potential as therapeutic agents in infectious diseases .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other oxadiazole derivatives:
Comparison with Similar Compounds
N-(2-Aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
- Structure : Replaces the pyrazole moiety with a 3-methylphenyl group.
- Key Differences : The absence of the nitro-pyrazole group reduces steric hindrance and electron-withdrawing effects.
- Properties : Molecular weight 246.27 g/mol (C₁₂H₁₄N₄O₂), with lower polarity compared to the target compound. Used as a versatile scaffold in medicinal chemistry .
N-(2-Aminoethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide
- Structure : Substituted with a phenylsulfonylmethyl group instead of nitro-pyrazole.
- Properties : Molecular weight 310.33 g/mol (C₁₂H₁₄N₄O₄S). High purity (≥97%) makes it a critical intermediate in API synthesis .
Pyrazole-Oxadiazole Hybrids
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides
N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- Structure : Features a trifluoromethyl-pyrazole instead of nitro-pyrazole.
- Properties : Molecular weight 265.22 g/mol (C₉H₁₂F₃N₅O) .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
